

ATTO 425 Azide: A Comparative Guide for Advanced Microscopy

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Compound of Interest

Compound Name: ATTO 425 azide

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For researchers engaged in cutting-edge microscopy techniques, the selection of fluorescent probes is a critical determinant of experimental success. **ATTO 425 azide**, a coumarin-based dye, has emerged as a popular choice for labeling biomolecules in various applications, including super-resolution microscopy. This guide provides a comprehensive comparison of **ATTO 425 azide**'s performance against other commercially available azide-functionalized fluorescent dyes in a similar spectral range. The information presented here, supported by photophysical data and a standardized experimental protocol, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific imaging needs.

Photophysical Properties: A Quantitative Comparison

The performance of a fluorescent dye in microscopy is largely dictated by its photophysical properties. Key parameters include the excitation and emission maxima (λ_{ex} and λ_{em}), which determine the optimal laser lines and filter sets; the molar extinction coefficient (ϵ), a measure of how strongly the dye absorbs light at a given wavelength; and the fluorescence quantum yield (Φ), which represents the efficiency of converting absorbed light into emitted fluorescence. A higher quantum yield and molar extinction coefficient contribute to a brighter signal.

Below is a summary of the key photophysical properties of **ATTO 425 azide** and its common alternatives.

Dye	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient (ϵ) ($M^{-1}cm^{-1}$)	Quantum Yield (Φ)
ATTO 425 Azide	439[1]	485[1]	45,000[1]	0.90[1][2]
Alexa Fluor 405 Azide	401[3]	421[3]	35,000[4]	Not specified
DyLight 405 Azide	400[5][6]	420-421[5][6]	30,000[6][7]	High[6][8]
CF405S Azide	404[9]	431[9]	33,000[9]	Not specified

Note: The quantum yield for Alexa Fluor 405 and CF405S azides are not consistently reported in the readily available documentation. DyLight 405 is consistently described as having a high fluorescence yield.

Performance in Microscopy Setups

The ideal fluorescent probe for microscopy should exhibit high brightness, photostability, and minimal background staining. While direct, independent comparative studies detailing the performance of these specific azide dyes in various microscopy setups are limited, we can infer potential performance based on their photophysical properties and manufacturer claims.

Confocal and Epifluorescence Microscopy: For standard fluorescence microscopy techniques, brightness is a key consideration. Based on its high molar extinction coefficient and exceptionally high quantum yield of 0.90, **ATTO 425 azide** is expected to provide a very bright signal, making it well-suited for detecting low-abundance targets.[1][10][11] Dyes like DyLight 405 are also reported to be very bright and photostable.[5]

Super-Resolution Microscopy (STORM, PALM): In localization-based super-resolution techniques, the photophysical properties of the dye, including its blinking behavior and photostability, are critical. While specific blinking characteristics are not detailed in the general specifications, the high photostability attributed to ATTO 425 makes it a promising candidate for these demanding applications.[1][11]

Experimental Protocol: Copper-Catalyzed Click Chemistry (CuAAC) for Cellular Labeling

The following is a generalized protocol for labeling alkyne-modified biomolecules in fixed cells using an azide-functionalized fluorescent dye like **ATTO 425 azide**. This protocol is a starting point and may require optimization for specific cell types and experimental conditions.

Materials:

- Fixed cells containing alkyne-modified biomolecules
- Azide-functionalized fluorescent dye (e.g., **ATTO 425 azide**)
- Copper(II) sulfate (CuSO_4)
- Reducing agent (e.g., Sodium Ascorbate)
- Copper ligand (e.g., TBTA)
- Phosphate-buffered saline (PBS)
- Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
- Blocking buffer (e.g., 3% BSA in PBS)
- Antifade mounting medium

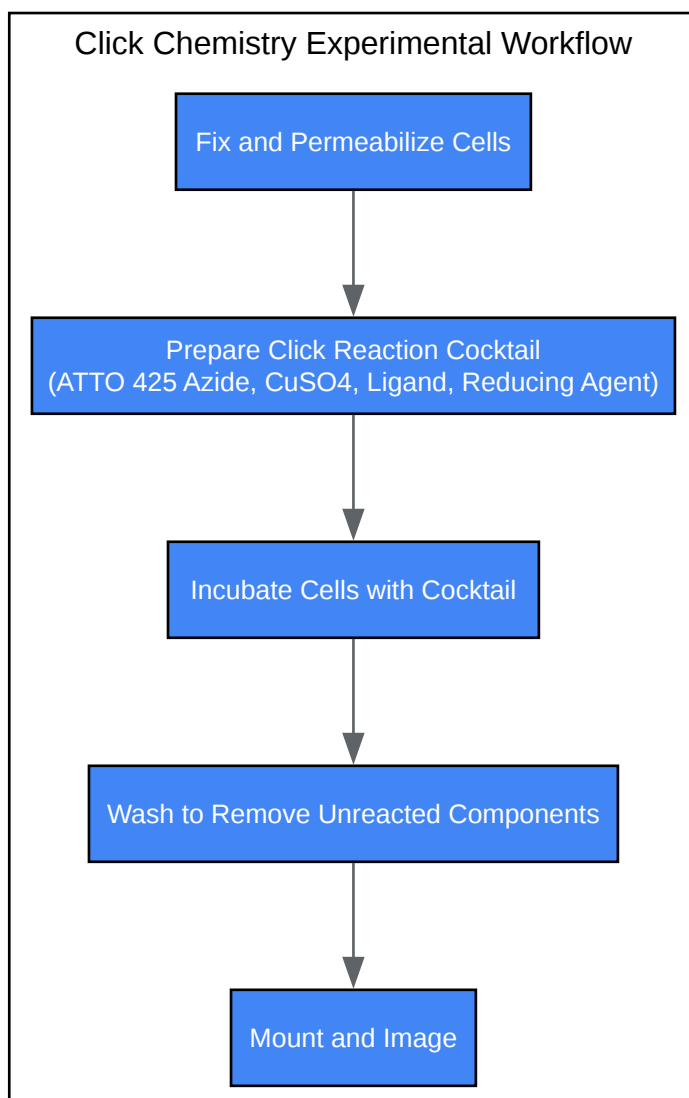
Procedure:

- Cell Fixation and Permeabilization:
 - Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Wash cells three times with PBS.
 - Permeabilize cells with permeabilization buffer for 10-15 minutes at room temperature.
 - Wash cells three times with PBS.

- Click Reaction:
 - Prepare the click reaction cocktail immediately before use. For a 500 μ L reaction volume, the components are typically added in the following order:
 - PBS (to final volume)
 - Fluorescent dye-azide (final concentration 1-10 μ M)
 - Copper(II) sulfate (final concentration 100-200 μ M)
 - Copper ligand (e.g., TBTA, final concentration 500-1000 μ M)
 - Sodium ascorbate (freshly prepared, final concentration 2.5-5 mM)
 - Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
- Washing and Mounting:
 - Wash the cells three times with PBS.
 - (Optional) Stain nuclei with a suitable counterstain (e.g., DAPI).
 - Wash cells three times with PBS.
 - Mount the coverslip on a microscope slide using an antifade mounting medium.
- Imaging:
 - Image the cells using a fluorescence microscope with the appropriate laser lines and emission filters for the chosen dye. For ATTO 425, excitation is optimal around 440 nm, and emission should be collected around 485 nm.

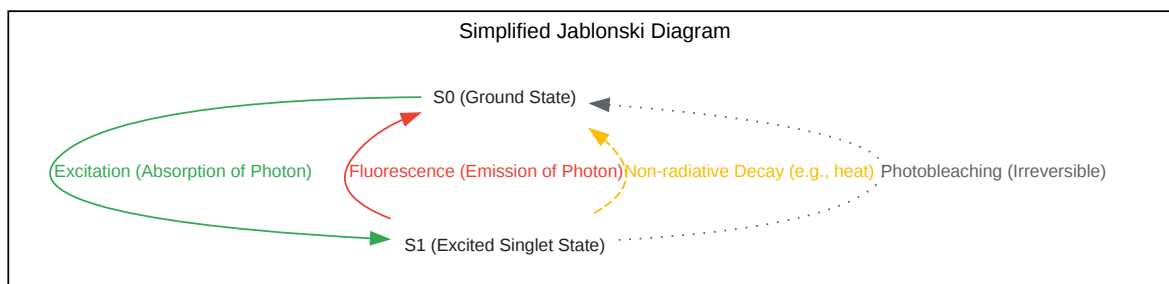
Visualizing Experimental Concepts

To aid in the understanding of the experimental workflow and the underlying principles of fluorescence, the following diagrams are provided.



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